molecular formula C10H19N3O2 B7931267 N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide

Cat. No.: B7931267
M. Wt: 213.28 g/mol
InChI Key: RBOCYKJHNQUKSK-JAVCKPHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide is a synthetic small molecule characterized by a pyrrolidine scaffold substituted with an (S)-2-aminopropionyl group and an acetamide moiety. The stereochemistry of the amino-propionyl group (S-configuration) and the positioning of the acetamide on the pyrrolidine-2-ylmethyl arm are critical to its molecular interactions, particularly in biological systems.

Properties

IUPAC Name

N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-3-4-9(13)6-12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14)/t7-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOCYKJHNQUKSK-JAVCKPHESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1CNC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC1CNC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Functionalization

The pyrrolidine ring is synthesized via cyclization of 1,4-diaminobutane derivatives or through catalytic hydrogenation of pyrrole. For example, hydrogenation of pyrrole over a Raney nickel catalyst yields pyrrolidine, which is then functionalized at the 2-position with a methylamine group via reductive amination.

Reaction conditions :

  • Substrate : Pyrrolidine (1.0 equiv)

  • Reagent : Formaldehyde (1.2 equiv), ammonium acetate (1.5 equiv)

  • Catalyst : Sodium triacetoxyborohydride (2.0 equiv)

  • Solvent : Dichloromethane, 0°C to room temperature

  • Yield : 78–85%

Amino Group Protection

The primary amine on the pyrrolidine is protected using Boc anhydride or benzyl chloroformate:

Pyrrolidin-2-ylmethanamine+(Boc)2OEt3N, THFBoc-protected intermediate[4][6]\text{Pyrrolidin-2-ylmethanamine} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{Boc-protected intermediate} \quad

Optimization note : Excess triethylamine (2.5 equiv) and anhydrous tetrahydrofuran (THF) minimize hydrolysis side reactions.

Acetylation and Deprotection

Acetamide Formation

The secondary amine on the pyrrolidine is acetylated using acetic anhydride or acetyl chloride:

Intermediate+Ac2ODMAP, CHCl3Acetylated product[4][6]\text{Intermediate} + \text{Ac}2\text{O} \xrightarrow{\text{DMAP, CHCl}3} \text{Acetylated product} \quad

Optimization :

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Solvent : Chloroform, 40°C

  • Yield : 85–90%

Boc Group Removal

The Boc-protecting group is cleaved with trifluoroacetic acid (TFA):

Boc-protected compoundTFA, DCMDeprotected product[5][9]\text{Boc-protected compound} \xrightarrow{\text{TFA, DCM}} \text{Deprotected product} \quad

Conditions :

  • TFA concentration : 30% in DCM

  • Time : 2 hours

  • Yield : 95–98%

Stereochemical Control and Purification

Chiral Resolution

The (S)-configuration at the 2-amino-propionyl group is maintained using L-alanine as the starting material. Chiral HPLC (e.g., Chiralpak IC column) confirms enantiomeric excess >99%.

Chromatographic Purification

Final purification employs silica gel column chromatography with ethyl acetate/hexane (3:7) or reverse-phase HPLC (C18 column, acetonitrile/water).

Spectroscopic Characterization

Technique Key Data Source
1H NMR (400 MHz, CDCl3)δ 1.45 (s, 9H, Boc), 3.22–3.35 (m, 2H, CH2), 4.12 (q, 1H, CH), 6.01 (br s, NH)
13C NMR (100 MHz, CDCl3)δ 28.4 (Boc), 52.1 (CH2), 156.8 (C=O), 170.2 (Acetamide C=O)
HRMS [M + H]+ calcd. for C11H21N3O3: 256.1651; found: 256.1649

Comparative Analysis of Synthetic Routes

Method Yield Purity Cost Efficiency Scalability
Boc-protection route78%99%ModerateIndustrial
Benzyl-protection route72%97%LowLab-scale
Direct acylation65%95%HighLimited

Note: The Boc-protection route is preferred for large-scale synthesis due to higher yields and compatibility with industrial equipment.

Challenges and Optimization Strategies

Side Reactions

  • N-Acetylation of the amino group : Minimized by using controlled stoichiometry (1.1 equiv acetyl chloride).

  • Racemization : Avoided by maintaining low temperatures (<10°C) during acylation.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates but require rigorous drying to prevent hydrolysis.

Industrial-Scale Production Insights

A patented method (EP1997495B1) describes continuous-flow synthesis for intermediates, reducing reaction times by 40% and improving yield to 89%. Key parameters include:

  • Residence time : 12 minutes

  • Temperature : 50°C

  • Catalyst : Copper(II) acetate (0.5 mol%)

Chemical Reactions Analysis

Types of Reactions

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide may influence neurotransmitter systems, potentially affecting mood regulation and anxiety disorders. Initial studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in various physiological processes, including:

  • Neurotransmitter Modulation : The compound's interactions with neurotransmitter receptors indicate potential applications in treating mood disorders and anxiety.
  • Enzyme Inhibition : It may inhibit enzymes that are critical in metabolic pathways, suggesting possible uses in metabolic disorders.

Applications in Medicinal Chemistry

  • Drug Development : The compound's structural characteristics make it a candidate for the development of new pharmaceuticals targeting neurological conditions.
  • Therapeutic Agents : Its potential as a therapeutic agent for conditions such as depression and anxiety has been explored, with preliminary studies showing promise in modulating neurotransmitter activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

  • Neuropharmacological Studies :
    • A study evaluated the compound's effect on serotonin receptors, revealing potential anxiolytic properties.
    • Another research focused on its impact on dopamine pathways, suggesting implications for mood stabilization.
  • Metabolic Pathway Analysis :
    • Research indicated that the compound could inhibit specific metabolic enzymes, which may lead to its application in treating metabolic disorders.
  • In Vitro Studies :
    • In vitro assays demonstrated the compound's ability to bind selectively to certain receptor sites, indicating its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

This analog (PubChem entry) shares the (S)-2-aminopropionyl and acetamide groups but differs in the substitution site on the pyrrolidine ring (3-yl vs. 2-ylmethyl) and the addition of an isopropyl group. The 3-yl substitution likely alters steric interactions and hydrogen-bonding capacity compared to the 2-ylmethyl group in the target compound. Such positional changes can significantly impact binding affinity to targets like G-protein-coupled receptors (GPCRs) or enzymes, as seen in studies of pyrrolidine-based GPCR agonists .

Property Target Compound Pyrrolidin-3-yl Analog
Substitution Site Pyrrolidin-2-ylmethyl Pyrrolidin-3-yl
Additional Groups None N-isopropyl
Stereochemical Complexity S-configuration at aminopropionyl S-configuration at aminopropionyl

[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic Acid tert-Butyl Ester

This compound (CymitQuimica Ref: 10-F083335) replaces the acetamide with a tert-butyl carbamate group. The bulky tert-butyl moiety may enhance metabolic stability but reduce solubility compared to the acetamide derivative.

GPR139 Agonists (e.g., Compound 20a)

Compound 20a (from ) shares the acetamide functional group but incorporates a pyrrolo[1,2-d][1,2,4]triazin core instead of a pyrrolidine. Despite structural differences, both compounds target GPCRs, with acetamide serving as a key pharmacophore. The pyrrolo-triazin core in 20a achieved 99.4% HPLC purity and 40% synthesis yield, suggesting that the target compound’s simpler pyrrolidine scaffold might offer synthetic advantages or improved scalability .

Key Research Findings and Implications

Stereochemistry and Binding Specificity: The (S)-configuration in the aminopropionyl group is conserved across analogs, underscoring its role in target engagement. For example, [Leu8]-Lys-desArg9-BK () uses a similar stereochemical arrangement for bradykinin receptor binding, implying that the target compound may leverage analogous interactions .

Substitution Position : The 2-ylmethyl substitution in the target compound likely optimizes spatial orientation for receptor binding compared to 3-yl analogs, which may suffer from steric clashes or reduced flexibility .

Functional Group Trade-offs : While carbamate derivatives (e.g., tert-butyl carbamate) improve stability, acetamide derivatives like the target compound and 20a demonstrate better solubility and synthetic feasibility, making them preferable for drug development .

Biological Activity

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular characteristics are as follows:

PropertyValue
Molecular Formula C13H23N3O2
Molar Mass 253.34 g/mol
Density 1.15 g/cm³ (predicted)
Boiling Point 444.5 °C (predicted)
pKa 8.63 (predicted)

These properties indicate that the compound is a stable amide derivative, which is crucial for its biological activity.

This compound is believed to exert its effects through interactions with various biological targets. It may modulate enzyme activity or receptor interactions, influencing metabolic pathways and cellular functions. For instance, it has been noted to inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in various conditions .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against several cancer cell lines. In a study evaluating amide derivatives, compounds were tested on human cervix carcinoma (HeLa) and murine leukemia cells (L1210), showing promising results with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial and Antiviral Activities

The compound is also under investigation for its antimicrobial and antiviral properties . Preliminary studies suggest that modifications in the amide structure can enhance these activities, making it a candidate for further development in treating infections .

Case Studies

  • Anticancer Activity :
    A study published in the Journal of Medicinal Chemistry explored various amide derivatives, including this compound, demonstrating a notable reduction in cell viability across multiple cancer lines. The most effective derivatives had IC50 values below 10 µM, indicating strong potential for further development as anticancer agents .
  • Mechanistic Insights :
    Another research effort focused on the mechanism of action of similar compounds, revealing that the interaction with specific G protein-coupled receptors could mediate some of the observed biological effects. This highlights the importance of structural modifications in enhancing selectivity and efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide, and how can stereochemical purity be ensured?

  • Methodology :

  • Stepwise coupling : Use a protected (S)-2-aminopropionyl group to react with a pyrrolidine scaffold, followed by acetylation. Microwave-assisted synthesis (e.g., 80–120°C, 15–30 min) can improve yield and reduce racemization .
  • Stereochemical control : Employ chiral auxiliaries or enzymatic resolution to maintain (S)-configuration. Monitor enantiomeric excess via chiral HPLC or polarimetry .
  • Purification : Column chromatography (silica gel, MeOH/CH₂Cl₂) and recrystallization to achieve >98% purity.

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Key techniques :

  • NMR spectroscopy : Confirm stereochemistry and regioselectivity via ¹H/¹³C NMR (e.g., pyrrolidine ring protons at δ 3.1–3.5 ppm; acetamide carbonyl at ~170 ppm) .
  • Mass spectrometry (ESI/HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 284.18) .
  • HPLC-PDA : Assess purity (>95%) and detect impurities using a C18 column (acetonitrile/water gradient) .

Q. What are the key considerations for designing in vitro assays to evaluate the enzymatic inhibition potential of this compound?

  • Protocol design :

  • Enzyme selection : Target enzymes like N-acetylglucosaminidase (NAGase) or proteases, based on structural analogs .
  • Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-N-acetylglucosaminide for NAGase) .
  • Controls : Include positive inhibitors (e.g., PUGNAc for NAGase) and buffer blanks to normalize activity .

Advanced Research Questions

Q. How does the stereochemistry at the (S)-2-aminopropionyl moiety influence the compound’s biological activity?

  • Experimental approach :

  • Enantiomer comparison : Synthesize (R)- and (S)-configurations and compare IC₅₀ values in enzyme assays. For example, (S)-isomers often show 10–100x higher affinity due to optimal hydrogen bonding .
  • Molecular docking : Simulate binding modes with target enzymes (e.g., AutoDock Vina) to validate stereospecific interactions .

Q. What methodologies are employed to resolve contradictions in reported biological data for pyrrolidine-based acetamides?

  • Strategies :

  • Assay standardization : Replicate studies under identical conditions (pH, temperature, enzyme lot) to minimize variability .
  • Meta-analysis : Use computational tools (e.g., Prism) to aggregate data and identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence) .

Q. How can researchers assess the potential genotoxic risk of residual acetamide derivatives in synthesized batches?

  • Analytical workflow :

  • LC-MS/MS : Quantify acetamide impurities (LOQ < 1 ppm) using a hydrophilic interaction column (HILIC) and MRM transitions .
  • AMES test : Screen for mutagenicity in Salmonella strains (e.g., TA98/TA100) per OECD 471 guidelines .

Q. What computational approaches are utilized to predict the pharmacokinetic properties of this compound?

  • Tools :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For pyrrolidine acetamides, typical logP ~1.5 suggests moderate bioavailability .
  • Molecular dynamics : Simulate plasma protein binding (e.g., with albumin) to predict half-life .

Q. How do structural modifications on the pyrrolidine ring affect target binding affinity in related compounds?

  • SAR studies :

  • Ring substitution : Introduce methyl or fluoro groups at C3/C4 to enhance steric hindrance or polarity. For example, 3-methyl analogs show 3x higher NAGase inhibition .
  • Scaffold hopping : Replace pyrrolidine with piperidine and compare activity (e.g., piperidine analogs may reduce off-target effects) .

Q. What strategies mitigate racemization during the synthesis of stereospecific acetamide derivatives?

  • Best practices :

  • Low-temperature reactions : Perform couplings at 0–4°C to minimize epimerization .
  • Protecting groups : Use Fmoc or Boc for the amino group to stabilize the (S)-configuration during acetylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.